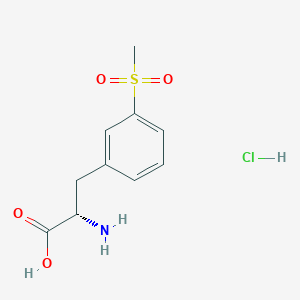

(S)-2-Amino-3-(3-(methylsulfonyl)phenyl)propanoic acid hydrochloride

CAS No.: 2177264-60-5

Cat. No.: VC13794361

Molecular Formula: C10H14ClNO4S

Molecular Weight: 279.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2177264-60-5 |

|---|---|

| Molecular Formula | C10H14ClNO4S |

| Molecular Weight | 279.74 g/mol |

| IUPAC Name | 2-amino-3-(3-methylsulfonylphenyl)propanoic acid;hydrochloride |

| Standard InChI | InChI=1S/C10H13NO4S.ClH/c1-16(14,15)8-4-2-3-7(5-8)6-9(11)10(12)13;/h2-5,9H,6,11H2,1H3,(H,12,13);1H |

| Standard InChI Key | SODPTEIBYBFURE-UHFFFAOYSA-N |

| Isomeric SMILES | CS(=O)(=O)C1=CC=CC(=C1)C[C@@H](C(=O)O)N.Cl |

| SMILES | CS(=O)(=O)C1=CC=CC(=C1)CC(C(=O)O)N.Cl |

| Canonical SMILES | CS(=O)(=O)C1=CC=CC(=C1)CC(C(=O)O)N.Cl |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

The compound’s systematic IUPAC name is (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoic acid hydrochloride, reflecting its stereochemistry at the second carbon, sulfonyl substituent at the para position of the phenyl ring, and hydrochloride salt form. Its molecular formula is C₁₀H₁₄ClNO₄S, with a molecular weight of 279.74 g/mol . The hydrochloride salt enhances aqueous solubility, a critical factor in experimental applications.

Structural Analysis

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 279.74 g/mol | |

| Purity | ≥98% | |

| Solubility (DMSO) | 10 mM (recommended stock) | |

| Storage Temperature | -80°C (6 months), -20°C (1 month) |

Synthesis and Production Methodologies

Synthetic Pathways

While detailed synthetic routes are proprietary, the compound is likely synthesized through sequential functionalization of a phenylpropanoic acid scaffold. A plausible pathway involves:

-

Sulfonation: Introduction of the methylsulfonyl group via electrophilic aromatic substitution on 3-bromophenylpropanoic acid.

-

Amination: Stereoselective introduction of the amino group using chiral catalysts or resolving agents.

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Purification and Quality Control

Purification typically involves recrystallization or column chromatography, followed by lyophilization to isolate the hydrochloride salt. High-performance liquid chromatography (HPLC) ensures a purity of ≥98%, as specified by commercial suppliers . Batch-specific certificates of analysis (COA) validate identity and purity through mass spectrometry and elemental analysis .

Physicochemical Properties and Stability Profile

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume